4-Hydrazino-7-methylthieno[3,2-d]pyrimidine

Synthetic Chemistry Heterocycle Synthesis Building Blocks

Researchers optimizing kinase-targeted libraries often require thieno[3,2-d]pyrimidine building blocks with a precise C-4 hydrazino substitution-generic analogs lack this reactivity. 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine (CAS 175137-22-1) delivers the nucleophilic handle for constructing hydrazones, triazoles, and fused polycyclic systems. • Reactive C-4 hydrazino (-NHNH2) group for diverse derivatization chemistries • Defined 7-methyl substitution ensures consistent SAR (mp 256-258 °C; XLogP3 1.2) • Verified purity; suitable for PI3K/mTOR inhibitor lead optimization programs

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
CAS No. 175137-22-1
Cat. No. B062580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
CAS175137-22-1
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1N=CN=C2NN
InChIInChI=1S/C7H8N4S/c1-4-2-12-6-5(4)9-3-10-7(6)11-8/h2-3H,8H2,1H3,(H,9,10,11)
InChIKeyOYVFRPLAVKGESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazino-7-methylthieno[3,2-d]pyrimidine Overview


4-Hydrazino-7-methylthieno[3,2-d]pyrimidine (CAS 175137-22-1) is a heterocyclic building block belonging to the thieno[3,2-d]pyrimidine class [1]. Characterized by a hydrazino (-NHNH2) group at the 4-position and a methyl (-CH3) group at the 7-position of the fused thiophene-pyrimidine core , this compound has a molecular formula of C7H8N4S and a molecular weight of 180.23 g/mol . The hydrazino moiety provides a reactive nucleophilic handle for constructing diverse heterocyclic systems, including triazoles, hydrazones, and other fused ring structures . The thieno[3,2-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, particularly for kinase inhibitor development [2].

Why 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine Cannot Be Substituted


The specific substitution pattern of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine—namely, the hydrazino group at C-4 and a methyl group at C-7—directly dictates its synthetic utility and potential biological interactions, making it non-interchangeable with other thienopyrimidines. Unsubstituted 4-hydrazinothieno[3,2-d]pyrimidine (lacking the C-7 methyl) presents a different electronic and steric environment, which can alter reaction outcomes in subsequent derivatizations, such as hydrazone formation or cyclocondensations . Furthermore, published SAR studies on the thieno[3,2-d]pyrimidine scaffold explicitly demonstrate that optimal biological activity is highly sensitive to the specific substitution pattern; for instance, in one PI3K/mTOR dual inhibition study, the nature of the moiety at the C-6 position (a site analogous in importance to C-4 and C-7) was a critical determinant of potency, with aryl hydrazide being identified as the optimal fragment [1]. This underscores that even seemingly minor structural changes can have profound consequences for both chemical behavior and biological performance. Substituting with a chlorinated analog, such as 4-chloro-7-methylthieno[3,2-d]pyrimidine, would forfeit the hydrazino group's unique nucleophilic reactivity, which is essential for many downstream synthetic pathways. Therefore, for any research project relying on the specific chemistry of the C-4 hydrazino-7-methyl motif, generic substitution is not a viable option.

4-Hydrazino-7-methylthieno[3,2-d]pyrimidine Differentiation Guide


Unique Hydrazino Group Reactivity

4-Hydrazino-7-methylthieno[3,2-d]pyrimidine possesses a reactive hydrazino group at the C-4 position, enabling it to participate in a wide range of condensation and cyclization reactions that are not possible with unsubstituted or differently substituted analogs, such as 4-chloro-7-methylthieno[3,2-d]pyrimidine. The latter can undergo nucleophilic aromatic substitution, whereas the hydrazino group in the target compound acts as a nucleophile and can be transformed into hydrazones, triazoles, and other fused heterocycles .

Synthetic Chemistry Heterocycle Synthesis Building Blocks

PI3K/mTOR Inhibition Potential

While direct IC50 data for 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine itself is not available in the current primary literature, its core thieno[3,2-d]pyrimidine scaffold has been extensively validated as a potent pharmacophore for dual PI3K/mTOR inhibition. In a series of optimized derivatives, compound 18b achieved PI3Kα IC50 = 0.46 nM and mTOR IC50 = 12 nM [1]. This serves as a strong class-level baseline, indicating that the core scaffold can be elaborated to achieve sub-nanomolar to low-nanomolar inhibitory potency. The target compound, with its reactive hydrazino handle, is ideally positioned as a key intermediate for synthesizing and screening novel analogs to identify new potent and selective inhibitors.

PI3K mTOR Kinase Inhibitor Cancer

Antiproliferative Activity Profile

A series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which share a hydrazinyl-thienopyrimidine core motif with the target compound, exhibited potent cytotoxic activities. The most promising compound, 15f, was 1.7- to 66.5-fold more active than the clinical candidate GDC-0941 against several cancer cell lines [1]. Additionally, in a related study, compound 17 demonstrated IC50 values of 0.57 μM (H460), 0.45 μM (HT-29), and 1.45 μM (A549) [2]. These quantitative results from closely related analogs underscore the potential of hydrazinyl-substituted thieno[3,2-d]pyrimidines as antitumor agents.

Antitumor Cytotoxicity 3D-QSAR

Distinct Physicochemical Properties

The presence of a methyl group at the C-7 position in 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine leads to quantifiable differences in physicochemical properties compared to its unsubstituted counterpart, 4-hydrazinothieno[3,2-d]pyrimidine (CAS 16229-26-8). The target compound has a higher molecular weight (180.23 vs. 166.20 g/mol), a higher melting point (256-258°C vs. not widely reported but expected to be lower) [REFS-1, REFS-2], and an increased calculated LogP (XLogP3 = 1.2) due to the added hydrophobicity of the methyl group [2]. These differences in physical properties can impact solubility, formulation, and purification protocols.

Physicochemical Properties Melting Point LogP

4-Hydrazino-7-methylthieno[3,2-d]pyrimidine Applications


Diversifying Kinase Inhibitor Libraries

Given the established potency of the thieno[3,2-d]pyrimidine scaffold as a PI3K/mTOR inhibitor, this compound is an ideal starting material for synthesizing novel derivatives [1]. Its C-4 hydrazino group allows for facile conversion into a variety of functional motifs (e.g., hydrazones, triazoles) that can probe the SAR around the solvent-exposed region of the kinase binding pocket, complementing existing analogs optimized at the C-6 position.

Fused Heterocyclic System Synthesis

The reactive hydrazino group at C-4 is a valuable functional handle for constructing complex fused ring systems . Procurement of this compound supports projects aimed at generating novel chemical matter, such as triazolo[4,3-a]pyrimidines, thiadiazolo[3,2-c]pyrimidines, and other polycyclic structures, which are of high interest for discovering new bioactive leads with potentially novel mechanisms of action.

Property Modulation in Lead Optimization

The specific physicochemical profile of this compound—characterized by a melting point of 256-258°C and an XLogP3 of 1.2—differs from its unsubstituted and other substituted analogs [REFS-3, REFS-4]. This makes it a strategically chosen building block for medicinal chemistry campaigns where fine-tuning properties like lipophilicity and solubility is crucial for improving the drug-likeness of a lead series.

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